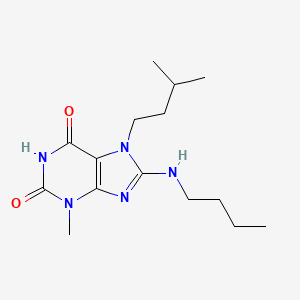

8-(butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

説明

8-(Butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring a butylamino group at position 8, an isopentyl (3-methylbutyl) chain at position 7, and a methyl group at position 2. This compound belongs to a class of molecules studied for their structural and functional diversity in medicinal chemistry, particularly as kinase inhibitors or receptor ligands . Its synthesis typically involves nucleophilic substitution at the 8-position of the purine core, followed by functionalization at the 7-position .

特性

分子式 |

C15H25N5O2 |

|---|---|

分子量 |

307.39 g/mol |

IUPAC名 |

8-(butylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |

InChI |

InChI=1S/C15H25N5O2/c1-5-6-8-16-14-17-12-11(20(14)9-7-10(2)3)13(21)18-15(22)19(12)4/h10H,5-9H2,1-4H3,(H,16,17)(H,18,21,22) |

InChIキー |

XAURTFKEIWRPHM-UHFFFAOYSA-N |

正規SMILES |

CCCCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |

製品の起源 |

United States |

準備方法

- ブリブジンはいくつかの経路で合成できますが、一般的な方法の1つは、5-ブロモ-2,4-ジオキソピリミジン とブチルアミン の反応を伴います。

- 工業生産は通常、大規模な化学合成を伴い、収率と純度を最適化します。

- 反応条件には、効率的な変換を達成するための溶媒の選択、温度、および触媒が含まれます。

化学反応の分析

科学的研究の応用

Antiviral Activity: Brivudine has demonstrated efficacy against HSV and VZV, making it useful in treating herpes infections.

Cancer Research: Some studies explore its potential as an antiproliferative agent in cancer cells.

Pharmacokinetics: Researchers investigate its absorption, distribution, metabolism, and excretion.

Drug Delivery: Brivudine’s properties may be harnessed for targeted drug delivery systems.

作用機序

類似化合物との比較

Comparison with Similar Compounds

Purine-2,6-dione derivatives vary significantly in biological activity and physicochemical properties based on substituents at positions 3, 7, and 6. Below is a systematic comparison:

Substituent Analysis

Physicochemical Properties

- Fluorinated derivatives (e.g., 8-(4,4-Difluorocyclohexyl)-trimethyl-dione) show higher thermal stability (m.p. 164°C) .

- Solubility :

生物活性

8-(butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest for its potential biological activities. This compound features a unique molecular structure characterized by a butylamino group at the 8-position and an isopentyl group at the 7-position, which contribute to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 276.34 g/mol.

Biological Activity

The biological activity of 8-(butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interactions with purinergic receptors and other biological targets. Research has indicated several potential therapeutic applications:

- Anti-inflammatory Properties : The compound exhibits effects that may reduce inflammation, suggesting its utility in treating inflammatory diseases.

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit enzymes involved in cancer cell proliferation, indicating its potential as an anti-cancer agent.

- Neurological Applications : Its ability to modulate neurotransmitter systems presents avenues for treating neurological disorders.

The interaction studies focus on the binding affinity of the compound to various receptors and enzymes. The specific structural features of 8-(butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione influence its pharmacological profile compared to other purines.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds provides insight into the unique biological activity of this purine derivative. The table below summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Theophylline | Methylxanthine derivative; contains three methyl groups | Bronchodilator; used in treating asthma |

| Caffeine | Methylated xanthine; contains three methyl groups | Stimulant; affects central nervous system |

| Adenosine | Nucleoside; contains ribose sugar | Modulates physiological processes; anti-inflammatory effects |

The distinct combination of alkyl substituents in 8-(butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione sets it apart from these compounds, particularly regarding its potential anti-cancer properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental models:

- In Vitro Studies : Research demonstrated that derivatives could inhibit specific kinases involved in cell proliferation pathways. For instance, a study showed that one derivative reduced the viability of cancer cell lines by over 50% at concentrations as low as 10 µM.

- Animal Models : In a murine model of inflammation, administration of the compound resulted in a significant decrease in inflammatory markers compared to controls.

- Neuropharmacological Effects : A study investigating the modulation of neurotransmitter release found that the compound enhanced dopamine release in vitro, suggesting potential applications in treating neurodegenerative diseases.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。